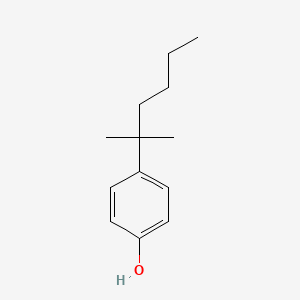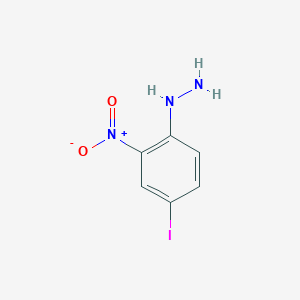
(4-Iodo-2-nitrophenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Iodo-2-nitrophenyl)hydrazine is an organic compound with the molecular formula C6H5IN3O2 It is characterized by the presence of an iodine atom at the 4th position and a nitro group at the 2nd position on a phenyl ring, with a hydrazine group attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodo-2-nitrophenyl)hydrazine typically involves the nitration of 4-iodoaniline followed by the reduction of the nitro group to form the hydrazine derivative. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid for the nitration step, followed by reduction using reagents such as tin(II) chloride in hydrochloric acid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the hazardous reagents involved.
化学反応の分析
Types of Reactions: (4-Iodo-2-nitrophenyl)hydrazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Reduction: Common reducing agents include tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Reagents like boronic acids and palladium catalysts are used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Reduction: The major product is (4-Amino-2-nitrophenyl)hydrazine.
Substitution: Depending on the nucleophile used, various substituted phenylhydrazines can be formed.
科学的研究の応用
(4-Iodo-2-nitrophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
作用機序
The mechanism of action of (4-Iodo-2-nitrophenyl)hydrazine involves its interaction with molecular targets such as enzymes. The hydrazine group can form covalent bonds with enzyme active sites, inhibiting their activity. This interaction can disrupt metabolic pathways and has potential therapeutic applications in the treatment of diseases .
類似化合物との比較
(4-Nitrophenyl)hydrazine: Similar structure but lacks the iodine atom.
(4-Iodo-2-aminophenyl)hydrazine: Similar structure but with an amino group instead of a nitro group.
Uniqueness: (4-Iodo-2-nitrophenyl)hydrazine is unique due to the presence of both an iodine atom and a nitro group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This combination of functional groups makes it a valuable compound for specific synthetic and research applications .
特性
分子式 |
C6H6IN3O2 |
|---|---|
分子量 |
279.04 g/mol |
IUPAC名 |
(4-iodo-2-nitrophenyl)hydrazine |
InChI |
InChI=1S/C6H6IN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3,9H,8H2 |
InChIキー |
CXCYKFQKCRJCGR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1I)[N+](=O)[O-])NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B12852253.png)

![6-Methyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B12852276.png)
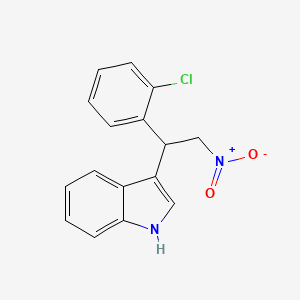
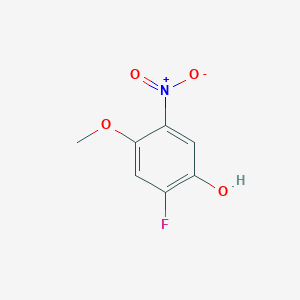
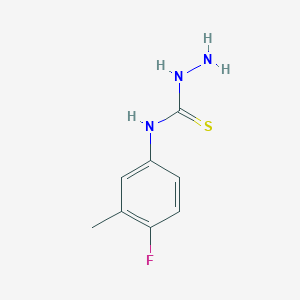
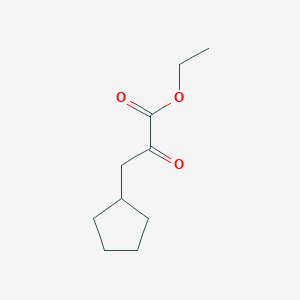

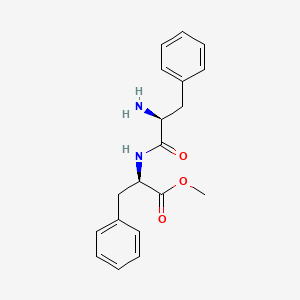
![Ethyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride](/img/structure/B12852315.png)
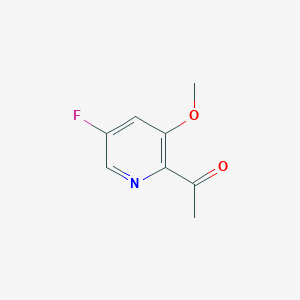
![1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B12852331.png)
